3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a hexyl chain, a methyl group, and a 2-methylprop-2-en-1-yloxy group attached to a chromen-2-one core
Preparation Methods
The synthesis of 3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxy-2H-chromen-2-one and 3-hexylbromide.
Alkylation: The 4-methyl-7-hydroxy-2H-chromen-2-one undergoes alkylation with 3-hexylbromide in the presence of a base, such as potassium carbonate, to form 3-hexyl-4-methyl-7-hydroxy-2H-chromen-2-one.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the alkyl or aryl positions, leading to the formation of new derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phenol.
Scientific Research Applications
3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs targeting various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can be compared with other similar compounds, such as:
4-methyl-7-hydroxy-2H-chromen-2-one: Lacks the hexyl and 2-methylprop-2-en-1-yloxy groups, resulting in different chemical and biological properties.
3-hexyl-4-methyl-2H-chromen-2-one: Lacks the 2-methylprop-2-en-1-yloxy group, affecting its reactivity and applications.
7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one: Lacks the hexyl and methyl groups, leading to variations in its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H26O3 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-hexyl-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C20H26O3/c1-5-6-7-8-9-18-15(4)17-11-10-16(22-13-14(2)3)12-19(17)23-20(18)21/h10-12H,2,5-9,13H2,1,3-4H3 |
InChI Key |
AKPTZGXPDOKWAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=C)C)OC1=O)C |
Origin of Product |
United States |
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